REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[H-].[Na+].Cl[CH2:14][C:15]1[CH:19]=[CH:18][S:17][CH:16]=1>CN(C)C=O>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:14][C:15]2[CH:19]=[CH:18][S:17][CH:16]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|
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Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
11.96 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
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ClCC1=CSC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
|
Details
|
The mixture is stirred at 70° C. for 2 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further period of 15 minutes
|
Duration
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15 min
|
Type
|
ADDITION
|
Details
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the mixture is treated
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Type
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TEMPERATURE
|
Details
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it is cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
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Type
|
CUSTOM
|
Details
|
The residue is partitioned between ethyl acetate (200 mL) and hydrochloric acid (200 mL; 0.5 M)
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted further with ethyl acetate (2×100 mL)
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Type
|
WASH
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Details
|
The combined organic extracts are washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and pentane (1:4 v/v)
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil, which
|
Type
|
CUSTOM
|
Details
|
crystallises
|
Type
|
CUSTOM
|
Details
|
This solid is recrystallised from diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=CC(=C1)OCC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 14.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |